molecular formula C8H13ClF3NO2 B2504069 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride CAS No. 2305252-45-1

2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride

Cat. No.: B2504069
CAS No.: 2305252-45-1
M. Wt: 247.64
InChI Key: XDJPVMVXONCJRY-UHFFFAOYSA-N
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Description

2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride is a high-purity chemical compound offered for research and development purposes. This compound, which features a pyrrolidine scaffold substituted with a trifluoroethyl group, is supplied as a hydrochloride salt to enhance its stability and solubility in various experimental conditions. The molecular formula of the base compound is C 8 H 12 F 3 NO 2 , with a molecular weight of 211.18 g/mol . The incorporation of the trifluoroethyl group is a common strategy in medicinal chemistry to influence the metabolic stability, bioavailability, and binding affinity of molecule candidates. The synthetic route for related acetic acid hydrochloride salts often involves non-aqueous ester cleavage using reagents such as titanium tetrachloride, followed by isolation of the hydrochloride salt, a method that avoids complications from high water solubility . As a building block, this compound is of significant value in organic synthesis and drug discovery programs, particularly for the development of novel pharmacologically active molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJPVMVXONCJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product through subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Thioether Reactivity

The sulfur atom in the thioether moiety (-S-) participates in several key transformations:

a. Alkylation Reactions
Under basic conditions, the thioether undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds to form extended sulfur-containing derivatives . For example:

ReagentConditionsProductYieldSource
2-bromo-1-phenylethanoneDMF, Cs₂CO₃, 24 h RTS-alkylated ketone derivative61%
Chloroacetyl chlorideDMF, RTThioether-acetylated hybrid structures72-85%

b. Oxidation Reactions
Controlled oxidation with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives, modifying electronic properties while retaining the triazole framework.

Amino Group Transformations

The 4-amino group on the triazole ring enables these reactions:

a. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives, enhancing lipophilicity:

text
R-COCl + NH₂-triazole → R-CO-NH-triazole

Key data :

  • Reaction time: 4-6 h at 0°C

  • Yields: 68-79% for aromatic acyl chlorides

b. Schiff Base Formation
Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol to generate imine-linked hybrids :

AldehydeCatalystYieldApplication
4-chlorobenzaldehydeNone (reflux)89%Anticancer lead compounds

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes

MediumTemperatureProductNotes
6M HClReflux2-mercapto-triazole + acetic acidComplete after 8 h
2M NaOH80°CSodium thiolate + acetamide fragmentRequires inert atmosphere

Triazole Ring Modifications

The 1,2,4-triazole core participates in:

a. Cycloaddition Reactions
Engages in Huisgen-type click chemistry with terminal alkynes under Cu(I) catalysis to form triazolopyridine hybrids :

text
Triazole + HC≡C-R → Triazolopyridine-R

Optimized parameters :

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF/H₂O (3:1)

  • Yield range: 74-82%

b. Halogenation
Electrophilic bromination at the C5 position using NBS in CCl₄ introduces bromine atoms for further coup

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies involving various human cancer cell lines have shown that certain analogs possess IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 colorectal cancer cells . This suggests potential applications in developing anticancer therapies.

Antimicrobial Properties

The antimicrobial activity of compounds containing trifluoromethyl groups is well-documented. Preliminary studies indicate that 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride may exhibit significant inhibition against various microbial strains . This activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with microbial targets.

The diverse biological activities of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride suggest its potential as a therapeutic agent in several areas:

  • Cancer treatment : Given its anticancer properties, it could be developed into a novel chemotherapeutic agent.
  • Infectious diseases : Its antimicrobial properties may provide a basis for new antibiotics or antifungal treatments.

Mechanism of Action

The mechanism of action of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Source
Target Compound ~C9H13ClF3N2O2 ~276.6 (est.) Trifluoroethyl, acetic acid, HCl Enhanced lipophilicity, metabolic stability
2-(1-Benzylpyrrolidin-3-yl)acetic Acid Hydrochloride C13H17NO2·HCl 236.14 Benzyl, acetic acid, HCl Lower lipophilicity; benzyl group may increase CNS penetration
Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride C8H16ClNO2 193.67 Ethyl ester, HCl Ester group improves membrane permeability but reduces acidity
2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Hydrochloride C4H7ClF3N2O 194.56 Trifluoroethyl, amide, HCl Amide functionality alters solubility and target binding
2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Hydrochloride C9H15ClF3NO2 269.67 Piperidine ring, trifluoroethyl Larger ring size affects conformational flexibility

Comparative Analysis

Fluorination Effects
  • Trifluoroethyl vs. Non-Fluorinated Groups: The trifluoroethyl group in the target compound significantly increases lipophilicity (logP) compared to benzyl or ethyl substituents, improving blood-brain barrier (BBB) penetration . However, excessive lipophilicity may reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations .
  • Metabolic Stability: Fluorine substituents reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like the benzyl derivative .
Functional Group Impact
  • Acetic Acid vs. In contrast, ethyl ester analogs (e.g., C8H16ClNO2) exhibit higher permeability but require hydrolysis for activation .
  • Pyrrolidine vs.

Biological Activity

2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride, also known by its CAS number 2305252-45-1, is a compound of interest due to its unique trifluoroethyl group and pyrrolidine structure. This compound has garnered attention in various fields including medicinal chemistry and pharmacology for its potential biological activities.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl)acetic acid hydrochloride
  • Molecular Formula : C₈H₁₂F₃NO₂·HCl
  • Molecular Weight : 247.64 g/mol
  • Purity : ≥95% .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds containing trifluoroethyl groups. For instance, derivatives with similar structures have shown enhanced cytotoxicity against various cancer cell lines. A study demonstrated that trifluoroethyl-substituted piperidine derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound's structural features suggest it may interact with neurotransmitter systems. Research indicates that compounds with similar pyrrolidine structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The presence of the trifluoroethyl group may enhance the binding affinity to these enzymes, potentially leading to improved therapeutic outcomes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin
NeuroprotectiveInhibits AChE and BuChE; potential for Alzheimer's treatment
Anti-inflammatoryRelated compounds effective against autoimmune disorders

The biological activities of 2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoroethyl group may enhance interaction with target enzymes such as AChE.
  • Cell Signaling Modulation : Similar compounds have been shown to modulate cell signaling pathways involved in apoptosis and inflammation.
  • Structural Interactions : The three-dimensional structure provided by the pyrrolidine ring may improve binding to biological targets.

Q & A

Basic: How can researchers optimize the synthesis of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride?

Methodological Answer:
Synthesis optimization involves multi-step reactions with precise control of reagents and conditions. Key steps include:

  • Trifluoroethylation : React pyrrolidine derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under inert atmospheres. Temperature control (40–60°C) and solvent choice (e.g., DMF or THF) are critical for yield .
  • Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. Use catalysts like EDCI/HOBt for amide bond formation .
  • Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in anhydrous ether to enhance solubility and stability. Monitor pH to avoid over-acidification .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the trifluoroethyl group (δ ~70–75 ppm for CF₃ in ¹⁹F NMR) and pyrrolidine ring conformation. Integration ratios verify substituent positions .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like 0.1% TFA in water/acetonitrile. Monitor UV absorption at 210–260 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .

Basic: How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer:
The hydrochloride salt improves aqueous solubility by forming ion-dipole interactions with water. Stability studies should include:

  • pH-Dependent Solubility : Test solubility in buffers (pH 1–7.4) to simulate gastric and physiological conditions. Hydrochloride salts typically show >10 mg/mL solubility at pH <5 .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >150°C indicates suitability for lyophilization) .
  • Hygroscopicity Testing : Store samples at 25°C/60% RH; weight gain >5% suggests need for desiccants .

Advanced: What strategies identify biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against targets such as GABA receptors or monoamine transporters, leveraging the trifluoroethyl group’s electron-withdrawing properties .
  • Kinase Profiling : Perform broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibition/activation (IC₅₀ <1 μM suggests high potency) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking suspected receptors (e.g., dopamine D₂ receptors) .

Advanced: How can structure-activity relationship (SAR) studies guide structural modifications?

Methodological Answer:

  • Core Modifications : Replace pyrrolidine with piperidine to assess ring size impact on receptor binding. LogD changes >0.5 indicate altered membrane permeability .
  • Substituent Effects : Introduce methyl groups to the pyrrolidine ring to evaluate steric hindrance. >10-fold potency loss suggests critical binding site interactions .
  • Trifluoroethyl Alternatives : Test difluoroethyl or pentafluoropropyl analogs to balance lipophilicity and metabolic stability (CLhep <10 mL/min/kg preferred) .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

  • Reproduce Conditions : Verify solvent purity (HPLC-grade), temperature (±2°C), and agitation speed. For example, solubility discrepancies in DMSO may arise from trace water .
  • Control Crystallinity : Use XRPD to compare polymorphic forms; amorphous phases may show 2–3× higher solubility than crystalline forms .
  • Replicate Reaction Stoichiometry : Ensure exact molar ratios (e.g., 1:1.05 substrate:reagent) to minimize side products. LC-MS can detect <1% impurities .

Advanced: What mechanisms underlie its potential neuropharmacological activity?

Methodological Answer:

  • Dopamine Receptor Modulation : Radioligand binding assays (³H-spiperone for D₂ receptors) quantify affinity (Kd <10 nM suggests clinical relevance) .
  • MAO Inhibition : Test monoamine oxidase inhibition in mitochondrial fractions; IC₅₀ <100 nM indicates antidepressant potential .
  • Calcium Channel Blockade : Patch-clamp electrophysiology in neuronal cells assesses L-type Ca²⁺ current reduction .

Advanced: How to optimize HPLC methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection : Use HILIC columns for polar metabolites, with mobile phases containing 10 mM ammonium formate (pH 3.0) .
  • Gradient Elution : 5–95% acetonitrile over 20 minutes resolves parent compound from degradation products (e.g., hydrolyzed acetic acid moiety) .
  • MS Detection : SRM transitions (e.g., m/z 297→154) enhance specificity in plasma samples; LLOD <1 ng/mL ensures pharmacokinetic accuracy .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing .
  • Spill Management : Neutralize acid spills with sodium bicarbonate; collect residues in hazardous waste containers .
  • Storage : Keep in airtight containers under argon at −20°C to prevent hygroscopic degradation .

Advanced: How do structural analogs compare in target selectivity?

Methodological Answer:

  • Analog Screening : Compare binding affinities of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2) and (R)-3-(pyrrolidin-2-yl)phenol hydrochloride (CAS 2241594-46-5) using SPR biosensors. ΔKD >10-fold indicates selectivity shifts .
  • Metabolic Stability : Human liver microsome assays (t₁/₂ >60 min preferred) identify analogs with improved pharmacokinetics .
  • Toxicity Profiling : Ames test (≤2-fold revertant increase) and hERG IC₅₀ (>10 μM) ensure safety .

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